1-Allyloxy-5-bromo-2-chloro-4-fluorobenzene
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Overview
Description
1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of an allyloxy group attached to a benzene ring that is substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that already contains some of the desired substituents.
Allylation: The allyloxy group is introduced through an allylation reaction, where an allyl alcohol or allyl halide reacts with the halogenated benzene derivative in the presence of a base or catalyst.
Industrial Production Methods
Industrial production of 1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene may involve large-scale halogenation and allylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Rearrangement Reactions: The allyloxy group can participate in rearrangement reactions, such as the Claisen rearrangement, to form new structural isomers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the allyloxy group can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its acaricidal properties and used in pest control.
1,4-Diallyloxybenzene: Used in organic synthesis and as an intermediate in the production of other chemicals.
1,4-Dipropoxybenzene: Utilized in the synthesis of polymers and other materials.
Uniqueness
1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene is unique due to its specific combination of halogen atoms and the allyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where tailored reactivity and functionality are required.
Properties
Molecular Formula |
C9H7BrClFO |
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Molecular Weight |
265.50 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7BrClFO/c1-2-3-13-9-4-6(10)8(12)5-7(9)11/h2,4-5H,1,3H2 |
InChI Key |
AOTYHJXDLTVRAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1Cl)F)Br |
Origin of Product |
United States |
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